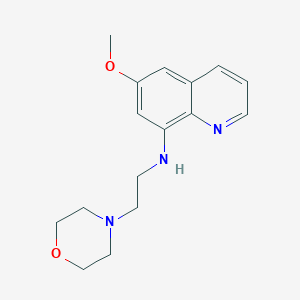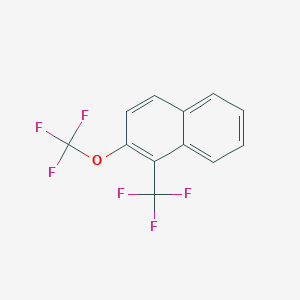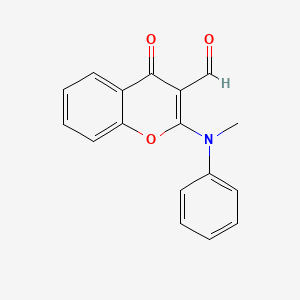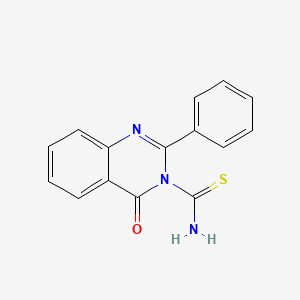
2-(2,3-Dichlorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a quinazoline core with a 2,3-dichlorophenyl substituent, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with substituted aldehydes or ketones. One common method includes the condensation of 2,3-dichlorobenzaldehyde with anthranilamide in the presence of a suitable catalyst under reflux conditions . This reaction yields the desired quinazoline derivative.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)quinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the quinazoline core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Halogenated, nitrated, and sulfonated quinazolines
Scientific Research Applications
2-(2,3-Dichlorophenyl)quinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets. It acts as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and exhibit anti-proliferative effects.
Comparison with Similar Compounds
Quinazolinone: A related compound with a similar core structure but different substituents.
2-Chloromethyl-4-methylquinazoline: Another derivative with distinct biological activities.
Uniqueness: 2-(2,3-Dichlorophenyl)quinazoline stands out due to its specific substitution pattern, which imparts unique biological properties. Its dichlorophenyl group enhances its ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H8Cl2N2 |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-6-3-5-10(13(11)16)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H |
InChI Key |
KEVVEUABVWJKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)

![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)










